![molecular formula C21H20BrN5S B2379679 3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 851081-31-7](/img/structure/B2379679.png)
3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced via electrophilic aromatic substitution, and the phenylpiperazine group could be formed via a reaction between a phenyl halide and piperazine. The thiazolotriazole group could be synthesized via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The bromophenyl and phenylpiperazine groups are likely to contribute to the overall polarity of the molecule, while the thiazolotriazole group may contribute to its aromaticity .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the bromine atom on the bromophenyl group could be a site of electrophilic aromatic substitution reactions. Additionally, the nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the nitrogen atoms in the piperazine ring could increase its polarity, potentially making it more soluble in polar solvents .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds similar to 3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole have been evaluated for their antimicrobial potential. Studies have shown that derivatives of thiazolo[2,3-c][1,2,4]triazoles possess significant bactericidal and fungicidal activities, with specific derivatives demonstrating high efficacy against both Gram-positive and Gram-negative bacteria, as well as fungus. This suggests a potential application in the development of new antimicrobial agents (Slivka et al., 2022).
Antibacterial Activity
Various derivatives of thiazolo[3,2-b][1,2,4]triazole, a closely related compound, have been synthesized and tested for antibacterial effects against standard bacterial strains. The results indicated that certain synthesized compounds possess potential antibacterial effects, making them candidates for further exploration as antibacterial agents (Bărbuceanu et al., 2009).
Antiproliferative Activity
Derivatives of thiazolo[3,2-b][1,2,4]triazoles have also been evaluated for their antiproliferative activity. A specific derivative, 2-(2-Bromo-5-methoxyphenyl)-6-(3,4-dihydroxyphenyl)-1,3-thiazolo[3,2-b][1,2,4]triazole, has demonstrated promising antiproliferative activity, indicating potential use in cancer research and therapy (Narayana et al., 2010).
Tuberculostatic Activity
Certain phenylpiperazineacetic derivatives of 1,2,4-triazoles have been studied for their tuberculostatic activity. The compounds were tested in vitro, and some demonstrated promising tuberculostatic properties, indicating potential applications in the treatment of tuberculosis (Foks et al., 2004).
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5S/c22-17-8-6-16(7-9-17)20-23-24-21-27(20)15-19(28-21)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGEOOIMOJPAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

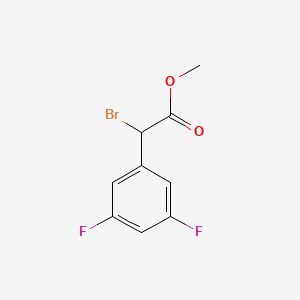
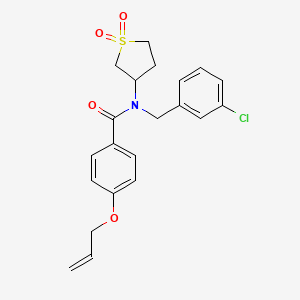
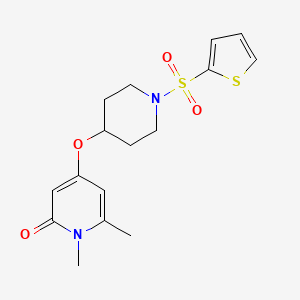
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)
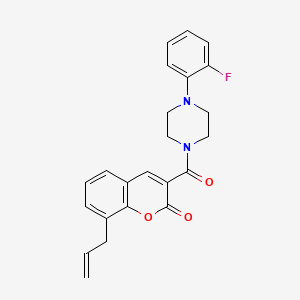
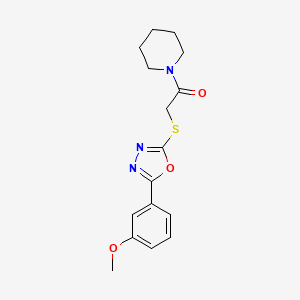
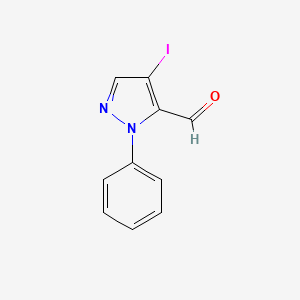
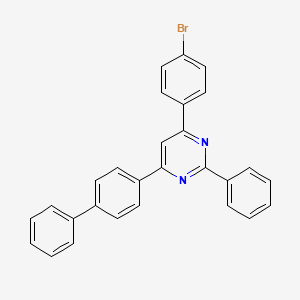
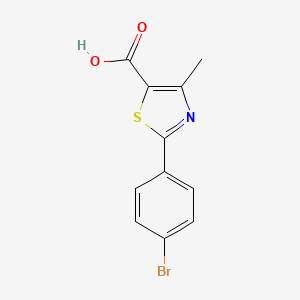
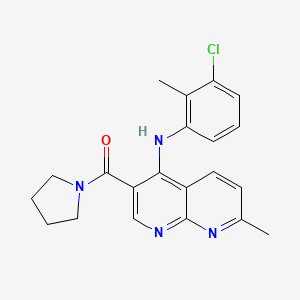
![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)
![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)